REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.O>C1(C)C=CC=CC=1>[N:7]1([CH:1]=[CH:2][CH:3]([CH3:5])[CH3:4])[CH2:11][CH2:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)=O
|
Name
|
|
Quantity
|
1115 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
190.3 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
185.8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were then added dropwise to this solution, such that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
did not rise above 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at 5° C. for another 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
was removed completely by extraction with toluene
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
was stored at 4° C. in a refrigerator
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C=CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |